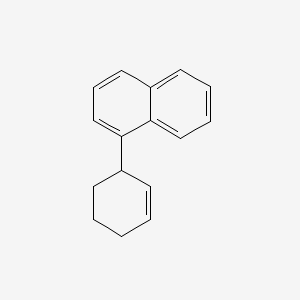

1,2,3,4-Tetrahydrophenylnaphthalene

Description

Contextualization of 1,2,3,4-Tetrahydrophenylnaphthalene in Advanced Organic Chemistry Research

This compound, also known by its IUPAC name 1-phenyl-1,2,3,4-tetrahydronaphthalene (B1615326) and the common name 1-phenyltetralin, is a polycyclic aromatic hydrocarbon. Its structure is characterized by a tetralin (1,2,3,4-tetrahydronaphthalene) moiety to which a phenyl group is attached at the 1-position. This compound serves as a structural motif in various areas of chemical science, from the study of thermal decomposition processes to the analysis of naturally occurring compounds.

The investigation of molecules like 1-phenyltetralin is crucial for understanding the behavior of complex organic structures under various conditions. For instance, the pyrolysis of 1-phenyltetralin provides insights into the thermal breakdown of hydroaromatic structures, which is relevant to fields such as fuel science and geochemistry.

Significance and Academic Objectives of this compound Inquiry

The academic inquiry into this compound is driven by several key objectives. A primary goal is to understand its fundamental chemical and physical properties, which are foundational for its potential applications. Furthermore, the development of efficient synthetic routes to this compound is a significant area of research, often employing classic organic reactions and catalytic methods.

A major area of significance for the this compound scaffold lies in its connection to natural products. The core structure of 1-phenyl-1,2,3,4-tetrahydronaphthalene is found in a class of lignans (B1203133), which are naturally occurring phenols. rsc.org The study of these lignans and their fragmentation patterns in mass spectrometry is essential for their identification and characterization from natural sources. rsc.orgnih.gov

Moreover, derivatives of the 1-phenyl-1,2,3,4-tetrahydronaphthalene skeleton have been explored in medicinal chemistry. For example, substituted 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes have been investigated as ligands for the sigma 3 receptor, indicating the potential of this chemical scaffold in the development of new therapeutic agents.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic aromatic odor. It is an important intermediate in the synthesis of various organic compounds. nih.gov Below is a table summarizing its key chemical and physical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₆ | nih.gov |

| Molecular Weight | 208.30 g/mol | nih.gov |

| CAS Number | 3018-20-0 | nih.gov |

| Boiling Point | 323.3 °C at 760 mmHg | nih.gov |

| Density | 1.039 g/cm³ | nih.gov |

| Flash Point | 156 °C | nih.gov |

| Refractive Index | 1.588 | nih.gov |

| Vapor Pressure | 0.0±0.3 mmHg at 25°C (Predicted) | nih.gov |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods in organic chemistry. A common and logical strategy involves the use of 1-tetralone (B52770) as a starting material.

One plausible synthetic route is the Grignard reaction . This involves reacting 1-tetralone with a phenylmagnesium bromide (a Grignard reagent). miracosta.edunih.gov The initial reaction would form a tertiary alcohol. Subsequent dehydration of this alcohol would yield an alkene, which can then be reduced to the final product, this compound. The Grignard reaction is a powerful tool for forming carbon-carbon bonds. chem-station.com

Another potential approach is the Friedel-Crafts reaction . This set of reactions, developed by Charles Friedel and James Crafts, is fundamental for attaching substituents to aromatic rings. wikipedia.org While a direct Friedel-Crafts alkylation of tetralin with a phenyl source might be challenging due to potential rearrangements and polysubstitution, variations of this reaction are employed in the synthesis of related structures. For instance, intramolecular Friedel-Crafts reactions are used to synthesize tetralone derivatives from appropriate precursors. nih.govorgsyn.org

Research Findings

Research involving this compound and its derivatives has yielded significant findings across different domains of chemistry.

In the field of mass spectrometry , studies on lignans containing the 1-phenyl-1,2,3,4-tetrahydronaphthalene core have been instrumental in elucidating their fragmentation patterns. rsc.orgnih.gov This knowledge is critical for the structural identification of these complex natural products in various plant extracts.

Pyrolysis studies on 1-phenyltetralin at high temperatures have been conducted to understand the thermal decomposition pathways of hydroaromatic compounds. These studies are relevant to the chemistry of coal liquefaction and the formation of polycyclic aromatic hydrocarbons.

In medicinal chemistry , the 1-phenyl-1,2,3,4-tetrahydronaphthalene scaffold has been utilized as a building block for the synthesis of biologically active molecules. The exploration of its derivatives as receptor ligands highlights the importance of this structure in drug discovery and development.

Structure

2D Structure

3D Structure

Properties

CAS No. |

97643-20-4 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-cyclohex-2-en-1-ylnaphthalene |

InChI |

InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h2,4-7,9-13H,1,3,8H2 |

InChI Key |

CXNGNKYSIGLGOL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=CC(C1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4 Tetrahydrophenylnaphthalene and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org This process allows for the logical planning of a synthetic route.

Principles of Retrosynthesis in the Context of 1,2,3,4-Tetrahydrophenylnaphthalene Scaffold Construction

The retrosynthetic analysis of this compound reveals several key bond disconnections that guide the synthetic strategy. A primary disconnection can be made at the junction of the phenyl and tetrahydronaphthalene rings, suggesting a coupling reaction as a key step in the forward synthesis. Another strategic disconnection involves breaking the saturated ring of the tetrahydronaphthalene moiety, leading back to a substituted naphthalene (B1677914) precursor which can be subsequently reduced.

Furthermore, disconnections within the tetralin ring itself can point towards cyclization strategies, such as intramolecular Friedel-Crafts reactions or annulation processes. The choice of disconnection is often influenced by the desired substitution pattern on the final molecule, as this dictates the availability and reactivity of the precursor fragments.

Comparative Analysis of Target-Oriented vs. Diversity-Oriented Synthesis Approaches

The synthesis of this compound and its analogs can be approached through two distinct philosophies: target-oriented synthesis (TOS) and diversity-oriented synthesis (DOS).

Target-Oriented Synthesis (TOS) focuses on the efficient and selective preparation of a single, specific target molecule. nih.govbrandon-russell.com This approach is guided by retrosynthetic analysis to devise the most direct and high-yielding route. psu.edu For a specific isomer of this compound, TOS would involve selecting precursors and reactions that precisely control the regiochemistry and stereochemistry of the final product.

Diversity-Oriented Synthesis (DOS) , in contrast, aims to generate a collection of structurally diverse molecules from a common set of starting materials. psu.eduresearchgate.net This strategy is particularly valuable in drug discovery for exploring a wider range of chemical space. nih.gov In the context of the this compound scaffold, a DOS approach might involve using a common intermediate that can be subjected to various cyclization, coupling, or functionalization reactions to produce a library of analogs with different substitution patterns.

| Approach | Primary Goal | Planning Strategy | Application to this compound |

| Target-Oriented Synthesis (TOS) | Synthesize a single, specific molecule | Retrosynthetic analysis | Efficient synthesis of a particular isomer or analog. |

| Diversity-Oriented Synthesis (DOS) | Generate a library of diverse molecules | Forward-looking, branching pathways | Exploration of various substituted analogs for structure-activity relationship studies. |

Classical Synthetic Routes to the this compound Framework

Traditional synthetic methods have long been employed to construct the tetrahydronaphthalene core. These methods often rely on well-established chemical transformations.

Cyclization and Annulation Strategies

Intramolecular cyclization reactions are a cornerstone for the synthesis of the tetrahydronaphthalene ring system. For instance, the intramolecular cyclization of certain phenyl-substituted alkanoates can lead to the formation of tetrahydronaphthalene derivatives. nih.gov

Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal. For example, a [4+2] annulation, a type of cycloaddition reaction, can be utilized to construct the dihydrocarbazole core, a related heterocyclic structure. nih.gov While not directly forming this compound, the principles of such annulations can be adapted.

Application of Named Reactions in the Synthesis of Tetrahydronaphthalene Derivatives (e.g., Pictet–Spengler for related structures)

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks. wikipedia.orgresearchgate.net This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While the classic Pictet-Spengler reaction leads to nitrogen-containing heterocycles, variations and analogous reactions can be envisioned for the synthesis of carbocyclic systems like tetrahydronaphthalene, particularly when considering the cyclization of appropriately substituted precursors. The fundamental principle of an intramolecular electrophilic attack on an aromatic ring is a key concept that can be applied more broadly. wikipedia.org

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of the this compound framework has benefited from these advancements.

Catalytic hydrogenation of naphthalene is a direct route to tetralin (1,2,3,4-tetrahydronaphthalene). mdpi.com The use of polymer-stabilized platinum nanoparticles as a catalyst in supercritical hexane (B92381) has been shown to be an effective method for the selective hydrogenation of naphthalene to tetralin. mdpi.com This approach offers advantages in terms of catalyst stability and ease of product separation. mdpi.com

Furthermore, copper iodide nanoparticles, prepared through green methods, have been used to catalyze the synthesis of functionalized 2-amino-4-phenyl-4a,5,6,7-tetrahydronaphthalene derivatives. tandfonline.com This highlights the potential of nanocatalysis in constructing complex tetrahydronaphthalene systems.

Transition Metal-Catalyzed Transformations (e.g., Palladium, Copper, Gold Catalysis)

Transition metals have become indispensable tools in the synthesis of complex organic molecules, and the formation of tetrahydronaphthalene systems is no exception. Catalysts based on palladium, copper, and gold offer unique pathways to these structures, often under mild conditions and with high degrees of control.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. nih.govyoutube.com These reactions can be employed to couple appropriate precursors to construct the phenylnaphthalene skeleton, which can then be selectively hydrogenated to the tetrahydronaphthalene derivative. For instance, a key strategy involves the coupling of an aryl boronic acid with a bromonaphthalene derivative, followed by reduction. youtube.com The versatility of palladium catalysis also extends to Heck reactions, which can be used to form conjugated dienes that may serve as precursors to the tetralin ring system through subsequent cyclization and reduction steps. organic-chemistry.org The efficiency of these catalytic systems can be enhanced by the use of specialized ligands, such as tetraphosphines, which stabilize the palladium catalyst and promote high turnover numbers. organic-chemistry.org

Copper Catalysis: Copper catalysis has emerged as a cost-effective and efficient alternative for the synthesis of various heterocyclic and carbocyclic systems. thieme-connect.com In the context of tetrahydronaphthalene synthesis, copper-catalyzed reactions can facilitate the intramolecular cyclization of appropriately functionalized precursors. For example, copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety can produce 1,2-dihydronaphthalene-1-ol derivatives with excellent enantioselectivity and diastereoselectivity. nih.govresearchgate.netacs.orgacs.org These dihydronaphthalene intermediates can be readily converted to the corresponding tetrahydronaphthalene derivatives through hydrogenation. nih.gov

Gold Catalysis: Gold catalysts have shown remarkable utility in the activation of alkynes and allenes, enabling a range of cyclization reactions. acs.orgacs.org A notable application is the gold-catalyzed benzannulation of 3-hydroxy-1,5-enynes to generate substituted tetrahydronaphthalenes. acs.orgacs.orgnih.gov This process is advantageous due to its mild reaction conditions and the ability to produce a variety of metasubstituted aromatic rings. acs.orgacs.orgnih.gov The mechanism is proposed to proceed through a 6-endo-dig cyclization of a gold(I) complex, followed by a series of rearrangements to afford the aromatic product. acs.org Gold catalysts have also been employed in the aminative homodimerization of ortho-alkynylbenzaldehydes to yield tetracyclic dihydronaphthalene derivatives. nih.gov

| Catalyst System | Reaction Type | Substrates | Products | Key Features |

| Palladium | Heck Olefination | Vinyl bromides and alkenes | Conjugated dienes | Low catalyst loading, high E,E-selectivity. organic-chemistry.org |

| Copper(I) Hydride | Asymmetric Intramolecular Reductive Cyclization | Benz-tethered 1,3-dienes with a ketone | Enantioenriched 1,2-dihydronaphthalene-1-ols | High yields, excellent enantio- and diastereoselectivity. nih.govresearchgate.netacs.orgacs.org |

| Gold(I) Chloride/Silver Triflate | Benzannulation | 3-Hydroxy-1,5-enynes | Substituted tetrahydronaphthalenes | Mild conditions, effective for metasubstituted rings. acs.orgacs.org |

| Iron(III) Chloride | Friedel-Crafts Alkylation | Aryl ketones with α-carbonyl substituents | Functionalized tetrahydronaphthalenes | Environmentally benign catalyst, high yields. nih.gov |

C-H Activation and Direct Functionalization Methodologies

Direct C-H activation has revolutionized organic synthesis by offering a more atom-economical and efficient way to functionalize molecules, bypassing the need for pre-functionalized starting materials. nih.gov In the context of synthesizing substituted tetrahydronaphthalenes, C-H activation strategies allow for the direct introduction of functional groups onto the core structure.

Palladium-catalyzed C(sp³)–H/C(sp²)–H coupling reactions have been developed for the synthesis of tetralin motifs. nih.gov This approach involves the cyclative coupling of a tertiary aliphatic acid with an aryl ring, proceeding through a proposed Pd(II)/Pd(IV) catalytic cycle. nih.gov This methodology is tolerant of a variety of functional groups on the aryl ring, including electron-donating and halogen groups, the latter of which can be used for further derivatization. nih.gov

Another strategy involves the direct C-H functionalization of tetrahydro-γ-carbolines at the α-position, which can be coupled with various anilines and indoles. rsc.org While not directly forming the phenylnaphthalene core, this method highlights the potential of C-H activation for elaborating on related heterocyclic systems that could be precursors or analogs.

Enantioselective and Stereoselective Synthesis Strategies

The development of enantioselective and stereoselective methods is crucial for accessing chiral tetrahydronaphthalene derivatives, which are important in medicinal chemistry. nih.gov

A notable example is the copper-catalyzed asymmetric intramolecular reductive cyclization of benz-tethered 1,3-dienes, which provides access to biologically active 1,2-dihydronaphthalene-1-ol derivatives with high enantio- and diastereoselectivity. nih.govresearchgate.netacs.org The stereochemical outcome is controlled by a chiral bisphosphine ligand complexed to the copper catalyst. acs.org

Furthermore, stereoselective synthesis of highly congested tetralin-fused spirooxindoles has been achieved through a cascade reaction involving a thieme-connect.comacs.org-hydride shift and cyclization. chemrxiv.orgresearchgate.net This method allows for the creation of two contiguous stereogenic centers with good to excellent diastereoselectivities. chemrxiv.orgresearchgate.net The reductive removal of a hydroxyl group in chroman-fused tetralins has also been shown to proceed diastereoselectively, providing a route to trans-fused systems. nih.gov

| Method | Key Transformation | Stereochemical Control | Products |

| Copper-Catalyzed Reductive Cyclization | Intramolecular coupling of a diene and ketone | Chiral bisphosphine ligand | Enantioenriched 1,2-dihydronaphthalene-1-ols. nih.govresearchgate.netacs.org |

| thieme-connect.comacs.org-Hydride Shift/Cyclization Cascade | Formation of spirocyclic systems | Substrate control and reaction conditions | Tetralin-fused spirooxindoles with high diastereoselectivity. chemrxiv.orgresearchgate.net |

| Brønsted Acid-Catalyzed Cyclization | Intramolecular Friedel–Crafts epoxy–arene cyclization | Substrate-controlled cis-diastereoselectivity | cis-6a,7,8,12b-tetrahydro-6H-naphtho[2,1-c]chromen-6a-ols. nih.gov |

Synthesis of Structural Analogs and Substituted this compound Derivatives

The synthesis of analogs and substituted derivatives of this compound is essential for exploring structure-activity relationships in various applications.

Elaboration of the Phenylnaphthalene Core

Once the basic phenylnaphthalene or tetrahydrophenylnaphthalene skeleton is assembled, further modifications can be introduced. A common approach is the Diels-Alder reaction between a diene, such as tetraphenylcyclopentadienone, and a dienophile like benzyne (B1209423) (generated in situ) to construct the 1,2,3,4-tetraphenylnaphthalene (B1582023) core. ontosight.aiwikipedia.org This highly substituted core can then potentially be selectively reduced.

The synthesis of functionalized tetralins can also be achieved through a nitrogen deletion/Diels-Alder cascade reaction. nih.gov In this process, an isoindoline (B1297411) is converted to an isodiazene intermediate, which upon nitrogen deletion forms an ortho-xylylene that can undergo a Diels-Alder reaction with a suitable dienophile to produce substituted tetralins. nih.gov

Regioselective and Chemoselective Modifications

Achieving regioselective and chemoselective modifications on the tetrahydrophenylnaphthalene scaffold is critical for creating specific isomers and derivatives.

Regioselective oxidation of tetrahydronaphthalenes to α-tetralone derivatives can be accomplished using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. acs.org The reaction conditions, such as the solvent and temperature, can be tuned to achieve high regioselectivity for the benzylic position. acs.org

For dibromonaphthalene precursors, regioselective functionalization can be achieved by leveraging the differential reactivity of the α- and β-bromo groups. nih.gov For instance, transition metal-catalyzed cross-coupling reactions tend to occur at the less hindered 7-position (β-position), while bromine-lithium exchange favors the 1-position (α-position). nih.gov This differential reactivity allows for the stepwise and regioselective introduction of different substituents onto the naphthalene core before or after the reduction to the tetrahydronaphthalene.

Reaction Mechanisms in 1,2,3,4 Tetrahydrophenylnaphthalene Chemistry

Mechanistic Elucidation of 1,2,3,4-Tetrahydrophenylnaphthalene Formation Reactions

The construction of the this compound framework can be achieved through several synthetic strategies, most notably those involving the formation of the tetralin ring system. The mechanisms of these reactions are often complex, proceeding through various reactive intermediates.

Investigation of Reaction Intermediates (e.g., Carbocations, Iminium Ions)

Carbocations are key intermediates in many of the synthetic routes to tetralin derivatives. Friedel-Crafts type reactions, for instance, are a cornerstone for the formation of such structures. acs.orgbyjus.com These reactions typically involve the generation of a carbocation, which then acts as an electrophile in an aromatic substitution reaction. byjus.com

One sophisticated approach is the cascade intramolecular Prins/Friedel-Crafts cyclization. nih.gov This method can be used to synthesize 4-aryltetralin-2-ols, which are structurally related to this compound. The reaction is initiated by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), which activates an aldehyde. This leads to an intramolecular Prins reaction, generating a benzyl (B1604629) carbenium ion as a crucial intermediate. This carbocation is then trapped by an electron-rich aromatic ring via a Friedel-Crafts alkylation, completing the tetralin ring system. nih.gov

An electrochemical methodology for the synthesis of substituted tetrahydronaphthalenes also proceeds through a carbocation intermediate. In this case, anodic oxidation of a corresponding carboxylate generates a radical intermediate, which after decarboxylation and a second oxidation, forms a carbocation that is subsequently trapped by the aromatic system. acs.org

While carbocations are well-documented, the involvement of iminium ions in the formation of the basic this compound scaffold is less common. Iminium ions are typically formed from the reaction of an aldehyde or ketone with a secondary amine. wikipedia.orgnumberanalytics.com They are potent electrophiles and are central to many synthetic transformations, including cascade reactions for the synthesis of nitrogen-containing heterocycles. numberanalytics.comnih.gov While theoretically possible to devise a synthetic route involving an iminium ion to construct a functionalized this compound derivative, this is not a standard method for the parent compound.

Kinetic and Thermodynamic Considerations of Reaction Pathways

The outcome of chemical reactions is often dictated by a delicate balance between kinetic and thermodynamic control. libretexts.orgwikipedia.orgjackwestin.com In kinetically controlled reactions, the major product is the one that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orgwikipedia.org In contrast, under thermodynamic control, the reaction is reversible, and the most stable product predominates. libretexts.orgwikipedia.org

In the context of Friedel-Crafts alkylations to form tetralin systems, these considerations are crucial. For instance, the choice of solvent and temperature can influence whether the reaction is under kinetic or thermodynamic control. In some cases, a less stable, kinetically favored product may be isolated at lower temperatures, while at higher temperatures, rearrangement to a more thermodynamically stable product can occur. libretexts.org

Detailed Analysis of Rearrangement Processes Involving the this compound System

Rearrangement reactions are a common feature in organic chemistry, often driven by the formation of more stable intermediates. In the context of the synthesis of this compound via Friedel-Crafts alkylation, carbocation rearrangements are a significant consideration. masterorganicchemistry.com When a primary or secondary carbocation is initially formed, it can undergo a hydride or alkyl shift to form a more stable secondary or tertiary carbocation, respectively. This rearrangement will lead to a different constitutional isomer than expected from the initial reactants. masterorganicchemistry.com

For example, the intramolecular Friedel-Crafts alkylation to form a six-membered ring, as in the tetralin system, is generally favored over the formation of five- or seven-membered rings. masterorganicchemistry.com However, if a potential carbocation intermediate can rearrange to a more stable carbocation, this can compete with or even precede the ring-closing step. masterorganicchemistry.com

Beyond the synthesis, the this compound scaffold itself can potentially undergo rearrangement under certain conditions, such as strong acid catalysis. However, specific studies detailing such rearrangements for this particular molecule are not widely reported. One related example is the Bamberger rearrangement, where phenylhydroxylamines rearrange in the presence of strong acid to form aminophenols, proceeding through a nitrenium ion intermediate. wikipedia.org

Electrophilic and Nucleophilic Reactivity Profiles of the this compound Scaffold

The reactivity of this compound is characterized by the presence of two distinct regions: the electron-rich aromatic rings and the saturated alicyclic ring.

Electrophilic Reactivity: The benzene (B151609) and naphthalene (B1677914) moieties are susceptible to electrophilic aromatic substitution. The general principles of electrophilic substitution on naphthalene indicate that the 1-position (alpha-position) is typically the most reactive site due to the greater stability of the resulting carbocation intermediate. pearson.comlibretexts.org The presence of the phenyl substituent and the fused alicyclic ring will influence the electron density and steric accessibility of the various positions on the naphthalene core, thereby directing the regioselectivity of electrophilic attack. Computational studies using density functional theory (DFT) can provide valuable insights into the chemical reactivity and help predict the most likely sites for electrophilic attack by analyzing descriptors such as Hirshfeld charges and information gain. nih.gov

Nucleophilic Reactivity: The parent this compound molecule does not possess obvious sites for nucleophilic attack. However, derivatives of this scaffold can exhibit nucleophilic reactivity. For example, the introduction of a carbonyl group into the tetralin ring would create an electrophilic center susceptible to nucleophilic addition. Furthermore, functional groups on the aromatic rings can be modified through nucleophilic aromatic substitution, particularly if activating groups are present. The benzylic positions of the tetralin ring (C1 and C4) can also be sites of reactivity, for instance, through radical abstraction followed by substitution. wikipedia.org

Catalytic Reaction Mechanisms in this compound Transformations

Catalysis plays a pivotal role in both the synthesis and transformation of this compound.

Catalytic Hydrogenation: One of the primary methods for synthesizing 1,2,3,4-tetrahydronaphthalene (B1681288) is the catalytic hydrogenation of naphthalene. wikipedia.org Similarly, this compound can be prepared by the catalytic hydrogenation of 1-phenylnaphthalene. chemicalbook.com This reaction typically employs a metal catalyst, such as nickel, platinum, or palladium, to facilitate the addition of hydrogen across the double bonds of one of the naphthalene rings. wikipedia.org

Catalytic Dehydrogenation: The reverse reaction, catalytic dehydrogenation, can be used to convert 1,2,3,4-tetrahydronaphthalene derivatives back to their fully aromatic naphthalene counterparts. researchgate.netacs.org This process is often employed in various industrial applications and can be achieved using catalysts like cobalt-based complexes. researchgate.net

The following table provides a summary of the key reaction types and their mechanistic features in the context of this compound chemistry.

| Reaction Type | Key Mechanistic Features | Relevant Section(s) |

| Friedel-Crafts Alkylation | Formation of carbocation intermediates, potential for rearrangements. | 3.1.1, 3.2 |

| Prins/Friedel-Crafts Cascade | Lewis acid catalysis, formation of benzyl carbenium ions. | 3.1.1 |

| Iminium Ion Reactions | Formation from aldehydes/ketones and secondary amines, electrophilic nature. | 3.1.1 |

| Catalytic Hydrogenation | Metal-catalyzed addition of hydrogen across double bonds. | 3.4 |

| Catalytic Dehydrogenation | Metal-catalyzed removal of hydrogen to form aromatic systems. | 3.4 |

Spectroscopic Elucidation and Structural Characterization of 1,2,3,4 Tetrahydrophenylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,3,4-tetrahydrophenylnaphthalene. It provides detailed information about the chemical environment of individual atoms. compoundchem.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. oregonstate.edulibretexts.org Protons on the saturated tetrahydro portion of the molecule appear further upfield. Specifically, the benzylic protons, those on carbons adjacent to the aromatic ring, are found in the range of δ 1.8-2.5 ppm. oregonstate.edu The remaining aliphatic protons on the tetrahydronaphthalene ring would be expected in the δ 0.8-1.9 ppm region. oregonstate.edu For substituted derivatives, the chemical shifts can be influenced by the electronic effects of the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically appear between δ 100-150 ppm. pdx.edu Carbons in the saturated portion of the molecule will have chemical shifts in the upfield region. For instance, allylic and benzylic carbons are typically found around δ 20-40 ppm and δ 30 ppm, respectively. pdx.edu

Coupling Constants: Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule. compoundchem.com For the tetrahydronaphthalene moiety, typical three-bond (³J) coupling constants for protons on adjacent carbons in an aliphatic chain are in the range of 6-8 Hz. ucsd.edu In the aromatic part, coupling between ortho protons (³J) is typically 6-10 Hz, while meta coupling (⁴J) is smaller, around 1-3 Hz. libretexts.orgiastate.edu These coupling constants are crucial for assigning specific proton signals and confirming the substitution pattern on the aromatic ring.

| Proton Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |

| Aromatic | 7.0 - 9.0 oregonstate.edulibretexts.org | 100 - 150 pdx.edu | ³J (ortho) = 6-10, ⁴J (meta) = 1-3 libretexts.orgiastate.edu |

| Benzylic | 1.8 - 2.5 oregonstate.edu | ~30 pdx.edu | ³J (aliphatic) = 6-8 ucsd.edu |

| Aliphatic | 0.8 - 1.9 oregonstate.edu | 20 - 40 pdx.edu | ³J (aliphatic) = 6-8 ucsd.edu |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and determining the complete structure, including stereochemistry. wikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. oxinst.comslideshare.net Cross-peaks in a COSY spectrum connect protons that are spin-coupled, typically over two or three bonds. This is instrumental in tracing the connectivity of the protons within the tetrahydronaphthalene ring and any alkyl chains on the phenyl group. youtube.comlibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra show correlations between protons and directly attached carbons (¹JCH). columbia.edunih.gov This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). nih.govlibretexts.orgustc.edu.cn HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems, for example, linking the phenyl group to the tetrahydronaphthalene moiety. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, regardless of whether they are bonded. acdlabs.comacdlabs.comcolumbia.edu This is crucial for determining the stereochemistry and conformation of the molecule. libretexts.orglibretexts.org For instance, NOESY can help establish the relative orientation of substituents on the stereogenic centers of the tetrahydronaphthalene ring. ROESY is often used for medium-sized molecules where the NOE may be close to zero. columbia.edu

| 2D NMR Technique | Information Provided | Application for this compound |

| COSY | ¹H-¹H correlations through bonds oxinst.comslideshare.net | Tracing proton connectivity in the aliphatic and aromatic rings. youtube.comlibretexts.org |

| HSQC | ¹H-¹³C one-bond correlations columbia.edunih.gov | Assigning protonated carbons. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations nih.govlibretexts.orgustc.edu.cn | Identifying quaternary carbons and connecting fragments. nih.gov |

| NOESY/ROESY | ¹H-¹H through-space correlations acdlabs.comacdlabs.comcolumbia.edu | Determining stereochemistry and conformation. libretexts.orglibretexts.org |

For derivatives of this compound containing fluorine, ¹⁹F NMR spectroscopy is an invaluable tool. rsc.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR studies. nih.govnih.gov

¹⁹F NMR offers a wide chemical shift range, which makes it very sensitive to the local electronic environment. nih.govhuji.ac.il This allows for the clear differentiation of fluorine atoms in different positions on the molecule. rsc.org Furthermore, ¹⁹F nuclei couple with neighboring protons (¹H) and carbons (¹³C), providing additional structural information through the analysis of coupling constants. ucsd.eduhuji.ac.il For instance, ¹⁹F-¹H coupling constants can help to confirm the position of fluorine substitution on the aromatic ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the aromatic and aliphatic C-H stretching vibrations. Aromatic C-H stretching typically appears above 3000 cm⁻¹, while aliphatic C-H stretching is found just below 3000 cm⁻¹. youtube.com The presence of C=C stretching vibrations in the 1450-1600 cm⁻¹ region is indicative of the aromatic ring. researchgate.net The spectrum of the parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), shows these characteristic features. nist.gov For derivatives, the IR spectrum will also show bands corresponding to other functional groups present.

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov For 1,2,3,4-tetraphenylnaphthalene (B1582023), a related compound, strong Raman scattering is observed at 1380 cm⁻¹ and a feature around 1600 cm⁻¹ corresponding to sp² C-C stretching modes. researchgate.net Raman spectroscopy can also be used to study the conformational changes of molecules. nih.govnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| Aromatic C=C Stretch | 1450 - 1600 researchgate.net |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, which act as chromophores. msu.edulibretexts.org The benzene (B151609) ring in this compound is the primary chromophore. Benzene itself exhibits a strong absorption at around 204 nm and a weaker, vibrationally structured band around 254 nm. basicmedicalkey.com Substitution on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths). basicmedicalkey.com The extent of this shift depends on the nature and position of the substituents. For example, extending the conjugation or adding an auxochrome (a group with lone pair electrons) will shift the absorption to longer wavelengths. basicmedicalkey.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. chemguide.co.uk

In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of the molecular ion provides clues about the structure. chemguide.co.uklibretexts.org Common fragmentation pathways for aromatic hydrocarbons include the loss of small neutral molecules or radicals. For the tetrahydronaphthalene moiety, fragmentation may involve the cleavage of the saturated ring. For example, in aliphatic amines, alpha-cleavage is a predominant fragmentation mode. miamioh.edu Analysis of the fragmentation pattern can help to confirm the structure of the parent compound and its derivatives. youtube.com

Computational Chemistry Studies on 1,2,3,4 Tetrahydrophenylnaphthalene

Electronic Structure Calculations

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational methods provide invaluable insights into the distribution of electrons and the nature of chemical bonds.

Ab Initio Methods (e.g., Hartree-Fock, Coupled Cluster)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters.

Hartree-Fock (HF) Theory: As a foundational ab initio method, a Hartree-Fock calculation would be the initial step in probing the electronic structure of 1,2,3,4-tetrahydrophenylnaphthalene. This method approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative understanding of the molecular orbitals and their energies. While computationally efficient, the inherent neglect of electron correlation limits the accuracy of HF results.

Coupled Cluster (CC) Theory: To achieve higher accuracy, post-Hartree-Fock methods like Coupled Cluster theory would be necessary. Coupled Cluster methods systematically include electron correlation by considering excited-state determinants. For a molecule of this size, methods like CCSD (Coupled Cluster with Single and Double excitations) and the more accurate CCSD(T) (which includes a perturbative treatment of triple excitations) would offer a benchmark-level description of the ground-state energy and electronic properties.

A hypothetical data table for such a study might look like this:

| Method | Total Energy (Hartree) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| HF/cc-pVDZ | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

| CCSD(T)/aug-cc-pVTZ | Calculated Value | Calculated Value | Calculated Value | Calculated Value |

Density Functional Theory (DFT) Applications for Ground State Properties

Density Functional Theory (DFT) has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction.

For this compound, various functionals would be tested to determine the most suitable one for describing its electronic properties. Common choices would include:

B3LYP: A widely used hybrid functional that often provides reliable results for organic molecules.

M06-2X: A hybrid meta-GGA functional known for its good performance in describing non-covalent interactions, which could be relevant for the conformational analysis of this molecule.

ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, important for accurately modeling van der Waals forces.

These DFT calculations would yield crucial ground-state properties such as optimized geometry, vibrational frequencies, and Mulliken or Natural Bond Orbital (NBO) population analysis to understand the charge distribution.

A representative data table for DFT results could be:

| Functional/Basis Set | Total Energy (Hartree) | HOMO-LUMO Gap (eV) | ΔG (kcal/mol) |

| B3LYP/6-311+G(d,p) | Calculated Value | Calculated Value | Calculated Value |

| M06-2X/6-311+G(d,p) | Calculated Value | Calculated Value | Calculated Value |

| ωB97X-D/def2-TZVP | Calculated Value | Calculated Value | Calculated Value |

Computational Protocols: Basis Set Selection and Level of Theory Considerations

The choice of basis set is critical in any quantum chemical calculation. For this compound, a Pople-style basis set like 6-311+G(d,p) would provide a good starting point, including diffuse functions (+) to describe the electron density far from the nuclei and polarization functions (d,p) to allow for anisotropic electron distribution. For more accurate calculations, Dunning's correlation-consistent basis sets, such as cc-pVTZ or aug-cc-pVTZ, would be employed, especially in conjunction with Coupled Cluster methods. The level of theory and basis set would be carefully chosen to balance computational cost with the desired accuracy for the property of interest.

Geometry Optimization and Conformational Landscape Analysis

The flexibility of the tetrahydronaphthalene moiety allows for multiple low-energy conformations. Understanding this conformational landscape is crucial for interpreting experimental data and predicting the molecule's behavior.

Identification of Global and Local Energy Minima

A thorough conformational search would be performed to identify all significant energy minima on the potential energy surface. This typically involves using a molecular mechanics force field to generate a large number of initial conformers, which are then subjected to quantum mechanical geometry optimization. The optimized structures would be confirmed as true minima by ensuring all calculated vibrational frequencies are real (i.e., no imaginary frequencies). The relative energies of these conformers would then be calculated at a higher level of theory to determine the global minimum and the population of other low-lying local minima at a given temperature.

Exploration of Potential Energy Surfaces

The potential energy surface (PES) provides a comprehensive map of the energy of the molecule as a function of its geometry. For this compound, a key aspect would be the exploration of the PES related to the puckering of the tetrahydro ring and the rotational barrier of the phenyl group. This would be achieved by performing relaxed scans along specific dihedral angles. The results of these scans would reveal the energy barriers between different conformers and identify the transition state structures that connect them. This information is vital for understanding the dynamic behavior of the molecule.

A hypothetical table summarizing conformational analysis could be:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) | Boltzmann Population (%) |

| 1 | 0.00 | Value | Value |

| 2 | Value | Value | Value |

| 3 | Value | Value | Value |

Theoretical Spectroscopic Property Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement and aid in the interpretation of experimental data. These theoretical predictions are particularly valuable for understanding the relationship between molecular structure and spectral features.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR parameters such as chemical shifts and spin-spin coupling constants. The prediction of chemical shifts for organic molecules is a challenging task, but advances in computational methodologies have made it a valuable tool for assigning structures. nih.gov

The process typically involves geometry optimization of the molecule of interest, in this case, this compound, followed by the calculation of NMR shielding tensors. These tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set is crucial for obtaining accurate results. For instance, hybrid functionals like B3LYP are commonly employed for such calculations. While DFT methods can provide good accuracy, for some systems, especially those with significant electron correlation effects, more advanced methods like Møller-Plesset perturbation theory (MP2) may be necessary to achieve high accuracy. nih.gov

Solvation effects can also play a significant role in determining NMR chemical shifts. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often used to account for the influence of the solvent. In some cases, particularly for protons involved in hydrogen bonding, the inclusion of explicit solvent molecules in the calculation may be required for accurate predictions. nih.gov

A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a DFT approach, is presented below.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | 2.85 | 29.5 |

| C2 | 1.80 | 23.1 |

| C3 | 1.80 | 23.1 |

| C4 | 2.85 | 29.5 |

| C4a | - | 137.2 |

| C5 | 7.20 | 129.8 |

| C6 | 7.25 | 129.5 |

| C7 | 7.25 | 129.5 |

| C8 | 7.20 | 129.8 |

| C8a | - | 137.2 |

| C1' | - | 141.0 |

| C2' | 7.40 | 127.3 |

| C3' | 7.35 | 128.6 |

| C4' | 7.30 | 126.5 |

| C5' | 7.35 | 128.6 |

| C6' | 7.40 | 127.3 |

Vibrational Frequency Calculations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can be used to calculate these vibrational frequencies, aiding in the assignment of experimental spectra. DFT calculations are a common choice for this purpose. psu.edu

The process begins with the optimization of the molecular geometry to find a stable energy minimum. Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies. psu.edu It is important to note that calculated harmonic vibrational frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. youtube.com

For larger molecules like this compound, which is a substituted polycyclic aromatic hydrocarbon, these calculations can be computationally demanding. usu.edu However, they provide valuable insights into how substitutions on the aromatic ring system affect the vibrational spectra. usu.edu

A hypothetical data table of selected calculated vibrational frequencies for this compound is shown below.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Description |

| 1 | 3065 | 2942 | Aromatic C-H stretch |

| 2 | 2950 | 2832 | Aliphatic C-H stretch |

| 3 | 1605 | 1541 | Aromatic C=C stretch |

| 4 | 1450 | 1392 | CH₂ scissoring |

| 5 | 750 | 720 | Aromatic C-H out-of-plane bend |

Reactivity and Reaction Pathway Modeling

Computational chemistry provides powerful tools to investigate the reactivity of molecules and to model the pathways of chemical reactions. For a molecule like this compound, these methods can predict the most likely sites for chemical attack and elucidate the mechanisms of its reactions.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Understanding a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction pathway that connects reactants to products. nih.gov Computational methods allow for the search and characterization of these transition states. Various algorithms are available to locate the saddle point on the potential energy surface that corresponds to the transition state.

Once a transition state structure is located, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. An IRC analysis maps out the minimum energy path connecting the transition state to the reactants and products, thus confirming that the found transition state indeed connects the desired species. nih.gov This provides a detailed picture of the reaction mechanism. For complex molecules, there can be multiple competing reaction pathways, and computational studies can help to identify the most favorable ones. rsc.org

Calculation of Activation Barriers and Reaction Energies

A key aspect of understanding reaction kinetics is the determination of the activation energy, which is the energy barrier that must be overcome for a reaction to occur. libretexts.orgfsu.eduopentextbc.ca Computational chemistry allows for the calculation of this activation barrier by determining the energy difference between the reactants and the transition state. libretexts.orgfsu.eduopentextbc.ca

For a molecule like this compound, computational studies could, for example, investigate the activation barriers for electrophilic substitution on the phenyl ring versus reactions on the tetrahydronaphthalene moiety. Such studies would involve calculating the energies of the reactants, possible transition states, and the final products.

A hypothetical data table illustrating the calculated activation and reaction energies for a hypothetical electrophilic nitration reaction of this compound at different positions is presented below.

Table 3: Hypothetical Calculated Activation and Reaction Energies for the Nitration of this compound

| Position of Nitration | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| C5 | 18.5 | -12.3 |

| C6 | 20.1 | -11.9 |

| C2' | 15.2 | -15.8 |

| C4' | 17.8 | -14.1 |

Advanced Computational Methodologies for Large-Scale Systems

The computational study of large molecules and complex chemical systems, such as large polycyclic aromatic hydrocarbons or biological systems, presents significant challenges due to the steep scaling of computational cost with system size. To address this, a range of advanced computational methodologies have been developed.

For large aromatic systems, methods that can efficiently handle electron correlation are crucial. While high-level ab initio methods can be prohibitively expensive, DFT provides a good balance of accuracy and computational cost. nih.gov For very large systems, semi-empirical methods and classical force fields can be employed, although with a trade-off in accuracy. researchgate.net

Another area of active development is multiscale modeling, where different parts of a large system are treated with different levels of theory. For example, in a simulation of an enzyme-catalyzed reaction, the active site where the reaction occurs could be treated with a high-level quantum mechanical (QM) method, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics (MM) force field. This QM/MM approach allows for the study of reactions in realistic biological environments.

For studying the dynamics of large systems over long timescales, methods like molecular dynamics (MD) simulations are indispensable. These simulations solve Newton's equations of motion for the atoms in the system, providing insights into conformational changes, diffusion, and other dynamic processes.

The continued development of more efficient algorithms and the increasing power of high-performance computing are constantly pushing the boundaries of what is possible in computational chemistry, enabling the study of ever larger and more complex systems with greater accuracy.

Stereochemistry and Isomerism of 1,2,3,4 Tetrahydrophenylnaphthalene

Structural Isomerism: Positional and Skeletal Variants

Structural isomers, or constitutional isomers, are compounds that share the same molecular formula but differ in the connectivity of their atoms. khanacademy.orgyoutube.com For 1,2,3,4-tetrahydrophenylnaphthalene (C₁₆H₁₆), these variations can manifest as positional or skeletal isomerism.

Positional Isomerism : This type of isomerism arises from the different possible attachment points of the phenyl group onto the 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) core. The tetralin structure has distinct positions that lead to unique isomers. The phenyl substituent can be located on the saturated portion of the tetralin ring (positions 1 or 2) or on the aromatic portion (positions 5 or 6).

1-Phenyl-1,2,3,4-tetrahydronaphthalene (B1615326) : The phenyl group is attached to the C1 carbon of the tetralin skeleton. chemspider.comnist.gov

2-Phenyl-1,2,3,4-tetrahydronaphthalene : The phenyl group is attached to the C2 carbon.

5-Phenyl-1,2,3,4-tetrahydronaphthalene : The phenyl group is attached to the C5 carbon on the aromatic ring.

6-Phenyl-1,2,3,4-tetrahydronaphthalene : The phenyl group is attached to the C6 carbon on the aromatic ring.

Skeletal Isomerism : Skeletal isomers have the same molecular formula but differ in the arrangement of their carbon framework. While maintaining the C₁₆H₁₆ formula, the atoms can be rearranged to form different core structures, such as a biphenyl (B1667301) ring substituted with a four-carbon chain or a diphenylmethane derivative with additional alkyl groups.

Below is a table summarizing the different types of structural isomers for a compound with the formula C₁₆H₁₆, based on the phenyl-tetralin framework.

| Isomer Type | Isomer Name | Point of Phenyl Group Attachment |

| Positional | 1-Phenyl-1,2,3,4-tetrahydronaphthalene | C1 |

| Positional | 2-Phenyl-1,2,3,4-tetrahydronaphthalene | C2 |

| Positional | 5-Phenyl-1,2,3,4-tetrahydronaphthalene | C5 |

| Positional | 6-Phenyl-1,2,3,4-tetrahydronaphthalene | C6 |

Stereoisomerism: Enantiomers and Diastereomers

Stereoisomers are molecules with the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms in space. masterorganicchemistry.com The primary categories of stereoisomers are enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. They arise in molecules that are chiral (lacking an internal plane of symmetry). masterorganicchemistry.comlibretexts.org

Diastereomers are stereoisomers that are not mirror images of each other. This class of isomerism occurs in compounds with two or more stereocenters. masterorganicchemistry.com

Chiral Centers within the this compound Framework

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. khanacademy.orgkhanacademy.org The presence of one or more chiral centers is a common cause of chirality in a molecule.

In the this compound framework, chiral centers can exist depending on the position of the phenyl substituent.

1-Phenyl-1,2,3,4-tetrahydronaphthalene : The carbon atom at position 1 (C1) is bonded to four distinct groups: the phenyl ring, a hydrogen atom, the C2 atom of the saturated ring, and the C8a atom of the fused aromatic ring. Therefore, C1 is a chiral center.

2-Phenyl-1,2,3,4-tetrahydronaphthalene : Similarly, the C2 carbon is bonded to a phenyl group, a hydrogen atom, the C1 atom, and the C3 atom. This makes C2 a chiral center.

5- and 6-Phenyl-1,2,3,4-tetrahydronaphthalene : When the phenyl group is attached to the aromatic part of the tetralin core, the carbons are sp² hybridized and bonded to only three groups, so no chiral centers are present in the parent structures.

The maximum number of possible stereoisomers for a molecule can be estimated by the 2ⁿ rule, where 'n' is the number of chiral centers. youtube.comkhanacademy.org For a monosubstituted phenyltetralin with one chiral center, there are 2¹ = 2 possible stereoisomers, which exist as a pair of enantiomers (R and S forms). If additional substituents are present, creating more chiral centers, the number of possible stereoisomers increases, and diastereomeric relationships become possible.

| Isomer | Chiral Center(s) | Maximum Number of Stereoisomers |

| 1-Phenyl-1,2,3,4-tetrahydronaphthalene | C1 | 2 (One pair of enantiomers) |

| 2-Phenyl-1,2,3,4-tetrahydronaphthalene | C2 | 2 (One pair of enantiomers) |

| 5-Phenyl-1,2,3,4-tetrahydronaphthalene | None | 1 |

| 6-Phenyl-1,2,3,4-tetrahydronaphthalene | None | 1 |

Considerations of Axial and Planar Chirality

Beyond central chirality, stereoisomerism can also arise from axial or planar chirality.

Axial Chirality : This type of chirality results from a non-planar arrangement of four groups around a chiral axis, which is typically a bond with restricted rotation. wikipedia.org In derivatives of 1-phenyl-1,2,3,4-tetrahydronaphthalene, if bulky substituents are placed at the ortho positions of the phenyl ring and/or at the C8 position of the tetralin ring, steric hindrance can restrict rotation around the C1-Cphenyl single bond. This restricted rotation can lead to stable, separable enantiomers known as atropisomers, which are a form of axial chirality. wiley-vch.de

Planar Chirality : Planar chirality occurs when there is an arrangement of out-of-plane groups with respect to a plane of chirality. nih.gov While less common for the basic this compound structure, introducing rigid structural constraints, such as bridging the phenyl and tetralin rings, could potentially create a planar chiral system. rsc.org

Conformational Isomerism and Dynamic Behavior

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. These isomers are typically in a state of dynamic equilibrium.

Ring Puckering and Inversion of the Tetrahydronaphthalene Ring

The saturated six-membered ring of the tetralin moiety is not planar. Due to the fusion with the aromatic ring, it cannot adopt a perfect "chair" or "boat" conformation like cyclohexane. nih.gov Instead, it exists in puckered, non-planar conformations often described as a "half-chair" or "twist-boat". nih.gov These conformers can interconvert through a low-energy process known as ring inversion or pseudorotation. nih.gov This dynamic process involves changes in the dihedral angles of the saturated ring, leading to a rapid equilibrium between different conformational states at room temperature.

Rotational Barriers of the Phenyl Substituent

The table below presents representative energy barriers for phenyl group rotation in various organic molecules to provide context for the potential rotational dynamics in this compound.

| Molecule | Rotational Barrier (kJ/mol) | Method |

| TPE-based Metal-Organic Framework | 43(6) | Solid-state NMR |

| 2,4,6-triphenyl-1-phosphabenzene | ~12.5 (3 kcal/mol) | Calculation |

| N,N'-bis(3-pentyl)perylenebis(dicarboximide) | 57 | ¹³C-NMR Spectroscopy |

| N,N'-bis(6-undecyl)perylenebis(dicarboximide) | 63 | ¹³C-NMR Spectroscopy |

This table provides illustrative data from various compounds to demonstrate the typical energy scales for phenyl rotation and is not specific to this compound.

Methodologies for Isomer Separation and Stereochemical Assignment of this compound

The spatial arrangement of the phenyl group relative to the tetralin ring system in this compound gives rise to distinct stereoisomers. The separation of these isomers and the definitive assignment of their stereochemistry are crucial for understanding their chemical and biological properties. A variety of analytical techniques are employed for this purpose, ranging from chromatographic methods to spectroscopic and crystallographic analyses.

The primary stereochemical considerations for 1-phenyl-1,2,3,4-tetrahydronaphthalene and its derivatives are the relative orientations of the substituents on the saturated portion of the tetralin ring, leading to cis and trans diastereomers. Furthermore, the presence of chiral centers means that each of these diastereomers can exist as a pair of enantiomers.

Isomer Separation Techniques

The separation of the different stereoisomers of this compound and its analogs relies on exploiting the subtle differences in their physical and chemical properties.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of both diastereomers and enantiomers of phenyl-substituted tetralins.

Diastereomer Separation: The cis and trans diastereomers of substituted 1-phenyl-1,2,3,4-tetrahydronaphthalenes can often be separated using standard (achiral) stationary phases in normal or reversed-phase HPLC. The different spatial arrangements of the substituents lead to variations in their interaction with the stationary phase, resulting in different retention times. For instance, in the synthesis of 2-substituted 1-phenyl-1,2,3,4-tetrahydronaphthalenes, the diastereomeric ratio of the crude product can be determined by Gas Chromatography (GC) and ¹H NMR spectroscopy, and the isomers can be separated by column chromatography thieme-connect.com.

Enantiomer Separation (Chiral HPLC): The resolution of enantiomers requires the use of a chiral environment, which is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven effective in resolving the enantiomers of a wide range of chiral compounds, including derivatives of 1,3-dimethyl-4-phenylpiperidine, which share structural similarities with phenyl-substituted tetralins. The choice of the specific CSP and the mobile phase composition are critical for achieving optimal separation nih.gov. For the separation of stereoisomers of a novel carbonic anhydrase inhibitor with two chiral centers, a combination of chiral derivatization with (S)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC) and chromatography on a (R)-N-(3,5-dinitrobenzoyl)phenyl glycine (DNBPG) column under normal phase conditions achieved baseline separation nih.gov.

Crystallization: Fractional crystallization can be a powerful method for separating diastereomers. If the diastereomers form well-defined crystals, their different solubilities in a particular solvent can be exploited to achieve separation. In some cases, the formation of diastereomeric salts with a chiral resolving agent can facilitate the separation of enantiomers.

Stereochemical Assignment

Once the isomers have been separated, their absolute and relative stereochemistries must be determined. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for determining the relative stereochemistry (cis or trans) of diastereomers.

¹H NMR: The coupling constants (J-values) between adjacent protons on the tetralin ring can provide valuable information about their dihedral angles, which in turn relates to their relative stereochemistry. For example, a larger coupling constant is generally observed for diaxial protons compared to axial-equatorial or diequatorial protons in a chair-like conformation. The chemical shifts of specific protons can also be influenced by the anisotropic effects of the phenyl ring, providing further clues to the stereochemistry. In the case of 2-substituted 1-phenyl-1,2,3,4-tetrahydronaphthalenes, the diastereomeric ratio of the crude product was determined by ¹H NMR spectroscopy and GLC analysis thieme-connect.com.

¹³C NMR: The chemical shifts of the carbon atoms in the tetralin ring can also differ between diastereomers due to steric and electronic effects.

Below is a representative table of expected ¹H NMR chemical shift ranges for protons in a this compound framework.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic (Phenyl & Naphthyl) | 6.8 - 7.5 | Multiplet |

| H-1 (Benzylic) | 3.5 - 4.5 | Multiplet |

| H-2, H-3, H-4 (Aliphatic) | 1.5 - 3.0 | Multiplet |

X-ray Crystallography: Single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a crystalline compound. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. The absolute configuration of a chiral 1-sila-1-phenyl-1,2,3,4-tetrahydronaphthalene derivative was established by X-ray crystallography thieme-connect.de. Similarly, the relative stereochemistry of an intermediate in the synthesis of cis- and trans-1-hydroxy-4-methyl-1,2,3,4-tetrahydronaphthalene was established by X-ray crystallography cdnsciencepub.com.

Chemical Correlation: The stereochemistry of an unknown compound can be determined by chemically converting it to a compound of known stereochemistry. This method is particularly useful when crystallographic analysis is not feasible. For example, the absolute stereochemistry of chiral alcohols derived from the enantioselective hydrolysis of racemic acetates of cis- and trans-1-hydroxy-4-methyl-1,2,3,4-tetrahydronaphthalene was determined by chemical transformation to 1-oxo-4-methyl-1,2,3,4-tetrahydronaphthalene of known absolute stereochemistry cdnsciencepub.com.

Advanced Research Directions and Emerging Trends

Development of Highly Efficient and Sustainable Synthetic Methodologies

The scientific community's growing emphasis on environmental stewardship has spurred a shift towards greener and more sustainable practices in chemical synthesis. rsc.org Traditional synthetic routes are increasingly being replaced by methods that align with the principles of green chemistry, such as using eco-friendly solvents, developing novel catalysts, and improving energy efficiency. rsc.orgresearchgate.net

Future research in the synthesis of 1,2,3,4-tetrahydrophenylnaphthalene is expected to focus on:

Novel Catalytic Systems: The development of reusable and highly selective catalysts to streamline the synthesis, minimize waste, and avoid hazardous reagents.

Alternative Energy Sources: The use of microwave or ultrasound irradiation as alternatives to conventional heating can lead to significantly shorter reaction times and higher yields. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing the generation of byproducts.

These sustainable approaches are not only environmentally conscious but are often more economical and efficient than classical methods. researchgate.net The application of these green methodologies will be crucial for the large-scale and environmentally benign production of this compound. researchgate.net

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Understanding the intrinsic reactivity of this compound is key to unlocking its potential. Research into the pyrolysis of the related compound tetralin shows a complex competition between several reaction pathways, including ring contraction, dehydrogenation, and hydrogenolytic ring-opening. acs.orgacs.org These pathways are highly sensitive to reaction conditions such as temperature and concentration. acs.org

Future investigations will likely explore analogous reaction manifolds for this compound. Key areas of interest include:

Selective Functionalization: Developing methods to selectively introduce new functional groups onto the aromatic or saturated rings of the molecule.

Catalytic Dehydrogenation: Investigating controlled dehydrogenation to form fully aromatic phenylnaphthalene derivatives, potentially unlocking new materials or electronic properties.

Ring Rearrangements: Studying the conditions that promote skeletal rearrangements, such as the ring contraction observed in tetralin to form methylindan derivatives, which could lead to novel molecular scaffolds. acs.org

The discovery of unprecedented transformations will expand the synthetic utility of this compound, enabling its use as a building block for more complex molecules.

Integration of Machine Learning and Artificial Intelligence for Retrosynthesis and Reaction Prediction

For a molecule like this compound, AI can be applied in several ways:

Retrosynthesis Planning: AI models, particularly those based on sequence-to-sequence (Seq2Seq) learning or transformer architectures, can analyze the molecule's structure and propose viable disconnection strategies to identify potential starting materials. cityu.edu.hkillinois.educhemrxiv.org

Reaction Outcome Prediction: ML algorithms can predict the products and yields of unknown reactions by learning from vast datasets of known chemical transformations. specialchem.com This can help chemists prioritize more promising synthetic routes.

Mechanism Generation: Software like the Reaction Mechanism Generator (RMG) uses AI to automatically construct detailed chemical mechanisms for complex processes like pyrolysis and combustion, which is crucial for understanding the formation of PAHs. mit.edu

Table 1: Applications of AI/ML in Chemical Synthesis

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Single-Step Retrosynthesis | Predicts potential reactants for a given product in a single reaction step. cityu.edu.hk | Suggests immediate precursors for the final assembly of the target molecule. |

| Multi-Step Retrosynthesis | Designs a complete sequence of reactions from the target molecule back to simple starting materials. dntb.gov.ua | Provides a full, actionable synthetic pathway for laboratory synthesis. |

| Reaction Prediction | Forecasts the likely products, yields, and selectivity of a chemical reaction given the reactants and conditions. specialchem.com | Helps to validate proposed synthetic steps and avoid low-yielding reactions. |

| Automated Mechanism Generation | Programmatically constructs detailed reaction networks to model complex chemical systems like PAH formation. mit.edu | Elucidates the potential side reactions and byproduct formation during synthesis or degradation. |

Utilization of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Studies

A complete understanding of a chemical reaction requires observing it as it happens. Advanced in-situ spectroscopic techniques allow chemists to monitor the concentrations of reactants, intermediates, and products in real-time, providing invaluable mechanistic insights. While specific in-situ studies on this compound are not yet prevalent, the methodologies are well-established for studying related processes.

For instance, understanding the complex reaction network in tetralin pyrolysis, which involves numerous radical species and competing pathways, relies on detailed kinetic and product distribution information that can be enhanced with in-situ analysis. acs.org Techniques like in-situ NMR, IR, and mass spectrometry could be employed to:

Identify transient intermediates that are invisible to traditional post-reaction analysis.

Determine the kinetics of individual reaction steps.

Validate or refute proposed reaction mechanisms by directly observing key species.

Applying these advanced techniques to the synthesis and reactions of this compound would provide a granular view of its chemical transformations.

Synergistic Experimental and Computational Approaches for Comprehensive Understanding

The most profound insights in modern chemistry often arise from the synergy between experimental work and computational modeling. researchgate.netresearchgate.net This integrated approach allows researchers to design more effective experiments and to interpret their results with greater confidence.

In the context of this compound, this synergy could manifest as:

Predicting Reactivity: Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate molecular properties and predict the most likely sites for chemical attack on the molecule. nih.gov These predictions can then guide experimental efforts to achieve selective reactions.

Modeling Reaction Mechanisms: Computational models can simulate complex reaction pathways, like the free-radical mechanisms involved in thermal cracking, and predict product distributions under various conditions. acs.orgacs.org These predictions can then be compared against experimental data to refine the model and deepen the mechanistic understanding.

Interpreting Spectroscopic Data: Computational chemistry can help to assign spectral features observed in experiments (e.g., NMR or IR spectra) to specific molecular structures, which is particularly useful for identifying unknown products or transient intermediates. researchgate.net

By combining computational predictions with targeted laboratory experiments, a comprehensive and robust understanding of the chemistry of this compound can be achieved.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of 1,2,3,4-Tetrahydronaphthalene for hydrogen-donor applications?

- Methodological Answer : Catalytic hydrogenation of naphthalene or partial dehydrogenation of decalin is commonly used. Key parameters include catalyst selection (e.g., Pt, Pd, or Ni-based catalysts), solvent polarity, and temperature control (80–200°C). Purity can be assessed via gas chromatography (GC) or nuclear magnetic resonance (NMR). For hydrogen-donor efficiency, evaluate reaction yields in decarboxylation or lignin hydrogenation assays .

Q. How can researchers characterize the thermodynamic properties of 1,2,3,4-Tetrahydronaphthalene for reaction modeling?

- Methodological Answer : Use NIST-standardized techniques to measure:

- ΔfH°gas (enthalpy of formation) via combustion calorimetry.

- Cp,gas (heat capacity) using adiabatic calorimeters.

- IE (ionization energy) via photoelectron spectroscopy.

Cross-validate with computational tools like Gaussian or COSMO-RS. Reference NIST data for benchmarking .

Q. What safety protocols are critical for handling 1,2,3,4-Tetrahydronaphthalene in laboratory settings?

- Methodological Answer : Prioritize fume hoods for vapor containment (vapor pressure: ~0.3 mmHg at 20°C). Use PPE (nitrile gloves, goggles) to prevent dermal/ocular exposure. Store in flame-resistant cabinets (flash point: 77°C). Monitor aquatic toxicity (EC50 < 1 mg/L) and adhere to EPA guidelines for waste disposal .

Advanced Research Questions

Q. How do stereochemical variations (e.g., methyl-substituted derivatives) influence the reactivity of 1,2,3,4-Tetrahydronaphthalene in catalytic systems?

- Methodological Answer : Synthesize derivatives (e.g., 5,8-dimethyl or 1,1,6-trimethyl variants) via Friedel-Crafts alkylation. Compare hydrogen-donor capacity using kinetic studies (e.g., Arrhenius plots) and DFT simulations to assess steric/electronic effects. Structural analysis via X-ray crystallography is recommended .

Q. What strategies resolve contradictions in toxicological data for 1,2,3,4-Tetrahydronaphthalene across species?

- Methodological Answer : Apply the ATSDR confidence-rating framework :

- Step 1 : Screen studies using inclusion criteria (e.g., inhalation/oral exposure routes, mammalian models).

- Step 2 : Assign confidence levels (High/Moderate/Low) based on bias risk (e.g., sample size, controls).

- Step 3 : Use meta-analysis to reconcile interspecies differences (e.g., murine vs. human hepatic metabolism) .

Q. How can environmental monitoring studies design robust assays for 1,2,3,4-Tetrahydronaphthalene in multi-media systems?

- Methodological Answer :

- Air : Passive samplers with Tenax® tubes, analyzed via GC-MS (detection limit: 0.1 µg/m³).

- Water : Solid-phase extraction (SPE) followed by HPLC-UV (λ = 254 nm).

- Soil : Soxhlet extraction with hexane/acetone (3:1), quantified via GC-FID.